molecular formula C11H9N3O B1463715 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole CAS No. 1283108-48-4

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

Cat. No.: B1463715
CAS No.: 1283108-48-4
M. Wt: 199.21 g/mol
InChI Key: WIGMVHFIUIRJGB-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-indole ( 1283108-48-4) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework that integrates the privileged indole structure with a 3-methyl-1,2,4-oxadiazole heterocycle, a combination designed to yield diverse biological activity and favorable physicochemical properties . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and modulate selectivity in lead compound optimization . This molecular hybrid serves as a versatile building block for developing novel therapeutic agents. Research into analogous indole-oxadiazole hybrids has demonstrated promising biological activities, including protective effects against oxidative stress in cellular models such as Friedreich's ataxia fibroblasts and in vivo models like Caenorhabditis elegans . Furthermore, structurally similar compounds have exhibited significant antimicrobial properties against various bacterial and fungal strains, highlighting the potential of this scaffold in anti-infective research . With a molecular formula of C 11 H 9 N 3 O and a molecular weight of 199.21 g/mol, this compound is supplied with a high level of purity for research applications . Researchers are exploring its potential across multiple disease areas, leveraging its unique structure to interact with various enzymatic targets and biological pathways. Handling Precautions: This product is classified with the signal word "Warning" and may cause skin and eye irritation or be harmful if swallowed. Appropriate personal protective equipment should be used, and handling should occur in a well-ventilated area . Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(1H-indol-5-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGMVHFIUIRJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Scheme

  • Amidoxime Formation : The precursor amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine.

  • Coupling with Indole-3-carbaldehyde : The amidoxime intermediate is then reacted with 1H-indole-3-carbaldehyde or its derivatives under catalytic conditions to form the oxadiazole ring fused to the indole structure.

Catalysts and Solvents

  • Cerium Ammonium Nitrate (CAN) : Used as an effective catalyst to promote the cyclization and ring formation during the synthesis of indole-substituted 1,2,4-oxadiazoles.

  • Polyethylene Glycol (PEG) : Serves as a solvent medium that facilitates the reaction, providing an environmentally friendly and efficient reaction environment.

  • Ethanol and Triethylamine : Used in the amidoxime formation step with heating at around 80 °C to ensure completion of the reaction.

Typical Procedure (Adapted from Tekluu et al.)

  • In a round-bottom flask, benzonitrile derivatives (1.0 mmol), hydroxylamine hydrochloride (0.5 mmol), triethylamine (0.9 mmol), and ethanol (1.5 mL) are mixed and heated at 80 °C with stirring to form the amidoxime intermediate.

  • After completion (monitored by TLC), the reaction mixture is concentrated to remove ethanol.

  • To the residue, 1H-indole-3-carbaldehyde (1.2 mmol), CAN (0.5 mmol), and PEG (1.5 mL) are added, and the mixture is stirred at 80 °C until the cyclization is complete.

  • The reaction mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography using petroleum ether/ethyl acetate as eluents to yield the target this compound.

Analytical Data and Yields

Compound Yield (%) Melting Point (°C) Key Spectroscopic Data (1H NMR, DMSO-d6)
This compound 75-85 (typical) ~170-172 δ 12.29 (d, 1H, NH), 8.45 (d, 1H), 7.3-8.2 (aromatic H), methyl singlet at ~2.5 ppm

The yields reported for similar indole-substituted oxadiazoles range from moderate to high (up to 83%), with melting points consistent with literature values.

Advantages and Challenges of Current Methods

Aspect Description
Advantages - Use of mild reaction conditions (80 °C)
- Efficient catalysis by CAN
- Environmentally benign solvent PEG
- Good yields and straightforward purification
Challenges - Reaction times can be moderate (several hours)
- Need for careful control of reaction conditions to avoid side products
- Some methods require expensive catalysts or long reaction times (e.g., platinum catalysis)

Alternative and Emerging Techniques

  • Microwave-Assisted Synthesis : Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-oxadiazoles, including those linked to indole derivatives.

  • Superbase-Mediated One-Pot Reactions : The use of NaOH/DMSO superbase systems allows room temperature synthesis with simple purification, potentially adaptable for indole-oxadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole or oxadiazole rings.

Scientific Research Applications

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The indole moiety can also engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent placement, heterocyclic systems, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, HRMS) Reference
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-indole 5-position oxadiazole; 3-methyl group C₁₁H₈N₃O 213.24* Not reported Not provided
3-(5-Amino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (19a) 3-position oxadiazole; 5-amino group C₁₁H₁₀N₄O 214.09 188 IR: 3401 cm⁻¹ (NH), 3284 cm⁻¹ (NH₂)
4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (23) Trifluoromethyl-pyrazole; chloro-benzamide C₂₀H₁₄ClF₃N₅O₂ 448.08 Not reported HRMS: 448.0783 (M+H)+; IR: 1650 cm⁻¹
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole 3-position oxadiazole-methyl C₁₂H₁₁N₃O 213.24 Not reported Available commercially (95% purity)
5-((1H-1,2,4-Triazol-1-yl)methyl)-3-(2-chloroethyl)-1H-indole Triazole-methyl; chloroethyl C₁₃H₁₃ClN₄ 260.72 Not reported MDL: MFCD30186596

Notes:

  • The trifluoromethyl group in compound 23 increases lipophilicity and metabolic stability, critical for pharmacokinetics.
  • Amino-substituted oxadiazoles (e.g., 19a) exhibit enhanced hydrogen-bonding capacity, improving solubility and target affinity.

Spectral and Analytical Data

  • IR spectroscopy: NH and NH₂ stretches (3400–3200 cm⁻¹) in amino-oxadiazoles vs. carbonyl peaks (1650–1666 cm⁻¹) in benzamide derivatives.
  • HRMS : Used extensively for verifying molecular ions (e.g., compound 23 : m/z 448.0783 (M+H)+).

Biological Activity

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indole ring with a 1,2,4-oxadiazole moiety. This dual-ring system enhances its potential for interacting with various biological targets. The oxadiazole ring is particularly notable for its ability to modulate enzyme activity and influence cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:

  • Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves the activation of apoptotic pathways and modulation of cell cycle progression .
  • IC50 Values : Some derivatives demonstrate IC50 values in the low micromolar range against several cancer types, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • Broad-spectrum Activity : It shows effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

Another significant area of biological activity is enzyme inhibition:

  • 5-Lipoxygenase (5-LOX) Inhibition : Certain derivatives have been identified as potent inhibitors of the 5-LOX enzyme, which plays a crucial role in inflammatory processes. The most active compounds exhibit IC50 values as low as 18.78 µg/ml .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Molecular Targets : The oxadiazole ring interacts with various enzymes and receptors, potentially leading to the modulation of signaling pathways associated with cancer and inflammation .
  • Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways through mitochondrial signaling .
  • Antioxidant Activity : Some studies indicate that derivatives may protect against oxidative stress by enhancing cellular antioxidant defenses, which is particularly relevant in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeAssessed Cell Lines/OrganismsIC50 ValuesReferences
AnticancerMCF-7, MEL-8Low µM range
AntimicrobialVarious bacterial strainsVariable
5-LOX InhibitionIn vitro assays18.78 µg/ml

Notable Research Findings

  • A study reported that methyl substitution on the indole ring enhances protective effects against oxidative stress in cellular models related to Friedreich's ataxia .
  • Another investigation highlighted the potential of oxadiazole-containing compounds as novel therapeutic agents for neurodegenerative disorders by modulating Nrf2 activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of amidoxime intermediates with indole derivatives. Key steps include:

  • Step 1 : Reacting hydroxylamine hydrochloride with nitriles in aqueous ethanol under reflux to form amidoximes .
  • Step 2 : Condensation with 1H-indole-3-carboxaldehyde using ceric ammonium nitrate (CAN) as a catalyst in polyethylene glycol (PEG) at 80°C .
    • Optimization : Yield improvements (e.g., 22–42%) are achieved by adjusting solvents (PEG-400/DMF mixtures), catalysts (CuI for click chemistry), and reaction times (12 hours for cycloaddition) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C/19F NMR : Used to confirm structural integrity, including methyl group positioning on the oxadiazole ring and indole proton environments .
  • TLC and FAB-HRMS : TLC with ethyl acetate/hexane (70:30) monitors reaction progress, while FAB-HRMS validates molecular ion peaks (e.g., m/z 260.72 for derivatives) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • In vitro assays : 5-LOX (5-lipoxygenase) inhibition assays are used to assess anti-inflammatory potential, with IC₅₀ values compared to reference inhibitors like zileuton .
  • Dosage : Testing at concentrations ranging from 1–100 μM in enzyme-based systems, with controls for solvent effects (e.g., DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve 5-LOX inhibition?

  • Approach : Synthesize analogs with substitutions at the oxadiazole methyl group or indole C3 position. Compare IC₅₀ values and binding affinity via molecular docking.
  • Key Findings : Methyl groups at the oxadiazole 3-position enhance steric stabilization in the 5-LOX active site, as shown in derivatives with 42% higher potency than parent compounds .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate using standardized protocols (e.g., recombinant human 5-LOX) and orthogonal assays (e.g., COX-2 selectivity screening) .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., yields 22% vs. 42% in CuI-catalyzed vs. CAN-mediated routes) .

Q. How do solvent and catalyst systems impact the scalability of synthesis?

  • Catalyst Comparison : CAN in PEG provides moderate yields (22–42%) but is cost-effective for gram-scale synthesis. Transitioning to microwave-assisted reactions with Pd catalysts may reduce time (3–5 hours vs. 12 hours) but increases cost .
  • Solvent Effects : PEG-400 enhances solubility of hydrophobic intermediates, reducing side products compared to DMF .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at RT, away from light and moisture. Dispose via EPA-approved waste systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

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